4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate
Description
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a synthetic small molecule characterized by a pyranone core substituted with a thiadiazole-thioether moiety and a 3,4,5-triethoxybenzoate ester. The compound’s structure integrates a 1,3,4-thiadiazole ring bearing a propionamido group, linked via a thioether bridge to the pyranone scaffold. The benzoate ester at the 3-position of the pyranone is substituted with three ethoxy groups at the 3, 4, and 5 positions of the aromatic ring.
The 3,4,5-triethoxybenzoate group confers significant hydrophobicity and steric bulk, which may influence solubility and membrane permeability. The propionamido-thiadiazole moiety likely contributes to hydrogen bonding and π-π stacking interactions, critical for receptor binding.
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4,5-triethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O8S2/c1-5-20(29)25-23-26-27-24(37-23)36-13-15-11-16(28)19(12-34-15)35-22(30)14-9-17(31-6-2)21(33-8-4)18(10-14)32-7-3/h9-12H,5-8,13H2,1-4H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJKKQWWDPDTAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a complex organic molecule that exhibits significant biological activities. Its structure integrates various functional groups, including a pyran ring and a thiadiazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 549.61 g/mol . The compound is categorized under CAS number 896018-20-5 and is synthesized primarily for research purposes in medicinal chemistry and agricultural applications.
Biological Activity Overview
The biological activities of this compound have been largely attributed to its structural components. Notable activities include:
- Fungicidal Properties : Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant fungicidal activity against pathogens such as Phytophthora infestans, with EC50 values indicating effective concentrations .
- Nematocidal Activity : The compound has demonstrated nematocidal properties against pests like Bursaphelenchus xylophilus, suggesting potential applications in agricultural pest control.
- Anticancer Potential : Preliminary studies suggest that thiadiazole derivatives have anticancer activity by targeting key pathways involved in tumorigenesis .
The mechanism of action for this compound may involve interactions with specific biological targets such as enzymes or receptors. For instance:
- Inhibition of RNA and DNA synthesis has been noted in related thiadiazole compounds.
- The heteroatoms within the thiadiazole ring can form interactions with kinases involved in cancer progression .
Case Studies and Research Findings
Several studies have focused on the synthesis and bioactivity of similar compounds:
Case Study 1: Antifungal Activity
A study evaluating various thiadiazole derivatives found that certain modifications significantly enhanced antifungal efficacy against Phytophthora infestans. The compound exhibited an EC50 value of 3.43 μg/ml , outperforming traditional fungicides .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that specific thiadiazole derivatives inhibited cell viability in cancer cell lines such as HepG2 and A549. The MTS assay revealed that these compounds could reduce cell viability at concentrations ranging from 6.25 to 400 μM , indicating potential as anticancer agents .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-propionamido-thiadiazole | Contains a thiadiazole ring | Antimicrobial properties |
| Pyran-based antifungal agents | Pyran ring structure | Antifungal activity |
| Benzoate derivatives | Ester functionality | Diverse biological effects |
These compounds illustrate how variations in side chains and functional groups can influence biological activities and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated based on molecular formula C23H26N3O8S2.
Key Observations
Substituent Effects on Benzoate Moieties: Electron-Donating vs. Electron-Withdrawing Groups: The 3,4,5-triethoxybenzoate in the target compound introduces electron-donating ethoxy groups, which may improve aqueous solubility compared to ML221’s nitro group (electron-withdrawing). However, nitro and fluoro substituents in analogs (e.g., ML221, CAS 896019-16-2) could enhance receptor binding through stronger dipole interactions . In contrast, ML221’s smaller nitro group allows better fit in APJ’s active site .
Thiadiazole Modifications :
- The 5-propionamido group in the target compound and its analogs (e.g., CAS 896018-32-9) may form hydrogen bonds with receptor residues, a feature absent in ML221’s pyrimidinyl-thioether group. However, ML221’s pyrimidine ring enables π-π stacking, contributing to its APJ antagonism .
- Substitution with a thiophene-carboxamido group (CAS 877642-71-2) introduces a heterocyclic motif, which could modulate redox activity or interact with cysteine-rich domains in enzymes .
Pharmacokinetic and Stability Profiles :
- ML221 exhibits poor solubility and rapid hepatic metabolism, limiting its in vivo utility . The target compound’s ethoxy groups may enhance metabolic stability by resisting oxidative degradation, though this requires experimental validation.
- The 4-sulfamoylbenzoate analog (CAS 896007-55-9) has a high molecular weight (552.7 g/mol) and polar sulfamoyl group, which may reduce blood-brain barrier penetration but improve solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
